molecular formula C16H14N2O2S B2453970 N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946227-71-0

N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2453970
CAS No.: 946227-71-0
M. Wt: 298.36
InChI Key: OIMDDXIHVOOHID-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions The presence of the thiophene ring, a sulfur-containing heterocycle, adds to the compound’s unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, nucleophiles (amines, alcohols).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. The benzyl group can facilitate the compound’s entry into cells, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide: Unique due to the combination of isoxazole and thiophene rings.

    Thiophene-based Isoxazoles: Similar compounds with variations in the substituents on the isoxazole and thiophene rings.

    Isoxazole Derivatives: Compounds with different substituents on the isoxazole ring, lacking the thiophene ring.

Uniqueness

This compound is unique due to the presence of both isoxazole and thiophene rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-16(17-11-12-5-2-1-3-6-12)10-13-9-14(20-18-13)15-7-4-8-21-15/h1-9H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMDDXIHVOOHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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